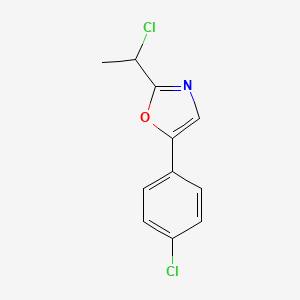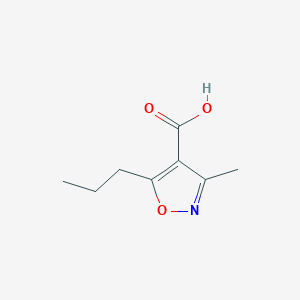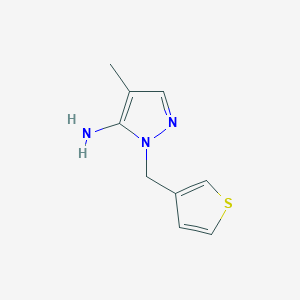
4-羟基-2-苯基-6-(三氟甲基)嘧啶
描述
4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is a biochemical used for proteomics research . It is a pyrimidine derivative and a heterocyclic building block . The molecular weight is 240.18 and the molecular formula is C11H7F3N2O .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is represented by the SMILES string: C1=CC=C(C=C1)C2=NC(=O)C=C(N2)C(F)(F)F . The molecular weight is 240.18 and the molecular formula is C11H7F3N2O .科学研究应用
杂环构建块
该化合物在化学合成中用作杂环构建块。 它可用于合成复杂分子,例如10-[3-(6-三氟甲基-嘧啶-4-基氧基)-丙氧基]-(20S)-喜树碱,该分子在药物化学领域具有潜在应用 .
抗炎研究
嘧啶衍生物,包括含有三氟甲基的那些,已被研究用于其抗炎特性。 详细的构效关系 (SAR) 分析为合成具有增强抗炎活性和最小毒性的新型嘧啶类似物提供了线索 .
抗肿瘤活性
含有三氟甲基的多取代嘧啶衍生物已被设计和合成,以寻求更有效的抗肿瘤药物。 这些化合物对各种人类肿瘤细胞系的抗增殖活性已被评估,表明其在癌症研究中的潜力 .
安全和危害
作用机制
Target of Action
It is known that pyrimidine derivatives have been used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
It is suggested that pyrimidine derivatives may exhibit neuroprotective and anti-inflammatory properties .
Biochemical Pathways
It is suggested that pyrimidine derivatives may inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It is suggested that pyrimidine derivatives may exhibit promising neuroprotective and anti-inflammatory properties .
Action Environment
It is suggested that personal protective equipment/face protection should be worn and adequate ventilation should be ensured when handling the compound .
生化分析
Biochemical Properties
4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is known to participate in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially acting as an inhibitor or modulator. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .
Cellular Effects
The effects of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or lose biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the brain and liver. This distribution pattern is important for understanding its pharmacological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
属性
IUPAC Name |
2-phenyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)8-6-9(17)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUCGWAIODOUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354751 | |
| Record name | 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158715-14-1 | |
| Record name | 4-Hydroxy-2-phenyl-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,3-benzodiazol-2-amine](/img/structure/B1417320.png)



![2,6-Dimethyl-4-[2-(piperidin-4-yl)ethyl]morpholine](/img/structure/B1417328.png)
![1-[2-(2-Chlorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1417329.png)


![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)

